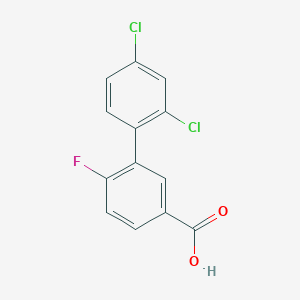

3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid

CAS No.: 1261913-94-3

Cat. No.: VC11775700

Molecular Formula: C13H7Cl2FO2

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261913-94-3 |

|---|---|

| Molecular Formula | C13H7Cl2FO2 |

| Molecular Weight | 285.09 g/mol |

| IUPAC Name | 3-(2,4-dichlorophenyl)-4-fluorobenzoic acid |

| Standard InChI | InChI=1S/C13H7Cl2FO2/c14-8-2-3-9(11(15)6-8)10-5-7(13(17)18)1-4-12(10)16/h1-6H,(H,17,18) |

| Standard InChI Key | CGTUQJTUNNPJPI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)F |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid (C₁₃H₇Cl₂FO₂) features a benzoic acid core substituted with a fluorine atom at the 4-position and a 2,4-dichlorophenyl group at the 3-position. This arrangement creates a sterically hindered structure with distinct electronic properties due to the electron-withdrawing effects of fluorine and chlorine atoms .

Key Physicochemical Properties (Theoretical Predictions):

| Property | Value |

|---|---|

| Molecular Weight | 305.10 g/mol |

| LogP (Partition Coefficient) | ~3.47 (estimated) |

| Topological Polar Surface Area | 37.3 Ų |

| Water Solubility | Low (hydrophobic) |

These predictions align with trends observed in similar compounds, such as 2-(3,4-difluorophenyl)-4-fluorobenzoic acid (LogP = 3.47) , where halogenation significantly impacts lipophilicity.

Synthesis Pathways

Friedel-Crafts Acylation Strategy

Patent data on analogous compounds (e.g., 2,4-dichloro-5-fluorobenzoyl chloride synthesis) reveals a two-step process :

-

Chlorination and Alkylation:

-

Hydrolysis to Carboxylic Acid:

Industrial and Research Applications

Agrochemical Development

Chlorophenyl-substituted benzoic acids are precursors to herbicides and pesticides. The dichlorophenyl group enhances stability against environmental degradation, while fluorine improves membrane permeability in target organisms .

Material Science

High thermal stability (predicted melting point >140°C) makes this compound suitable for:

-

Liquid crystal formulations

-

Polymer additives for UV resistance

Challenges in Characterization

Analytical Limitations

-

Spectral Data Gaps: No experimental NMR or IR spectra are publicly available.

-

Crystallography: Single-crystal X-ray studies are needed to confirm stereoelectronic effects of the 3-(2,4-dichlorophenyl) substituent.

Future Directions

Priority Research Areas

-

Synthetic Optimization: Scale-up studies using continuous flow reactors to improve yield .

-

Structure-Activity Relationships: Systematic modification of halogen positions to enhance bioactivity .

-

Environmental Impact Assessments: Biodegradation studies to address persistence concerns from chlorinated aromatics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume